Vanillylamine, N-heptanoyl-, acetate

Description

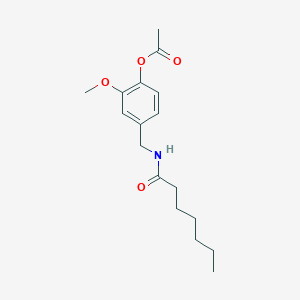

Vanillylamine, N-heptanoyl-, acetate is a semi-synthetic derivative of vanillylamine, a critical intermediate in capsaicin biosynthesis. Vanillylamine itself is synthesized from vanillin via transamination catalyzed by vanillin aminotransferase (VAMT, formerly PAMT) . In this derivative, vanillylamine undergoes two modifications: (1) acylation of the amine group with a heptanoyl (7-carbon) chain and (2) acetylation of the phenolic hydroxyl group.

Structurally, the compound combines vanillylamine’s aromatic vanillyl moiety (3-methoxy-4-hydroxyphenyl) with a medium-chain fatty acid (heptanoyl) and an acetylated hydroxyl group. This design mimics natural capsaicinoids but introduces distinct functional groups to modulate interactions with biological targets like TRPV1 receptors or antioxidant enzymes .

Properties

CAS No. |

101030-69-7 |

|---|---|

Molecular Formula |

C17H25NO4 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

[4-[(heptanoylamino)methyl]-2-methoxyphenyl] acetate |

InChI |

InChI=1S/C17H25NO4/c1-4-5-6-7-8-17(20)18-12-14-9-10-15(22-13(2)19)16(11-14)21-3/h9-11H,4-8,12H2,1-3H3,(H,18,20) |

InChI Key |

MHCUTVAZEAWWON-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC |

Canonical SMILES |

CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC |

Other CAS No. |

101030-69-7 |

Synonyms |

Vanillylamine, N-heptanoyl-, acetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Vanillylamine derivatives vary in acyl chain length, branching, and additional functional groups, leading to divergent biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Vanillylamine Derivatives

Key Differences and Implications

Acyl Chain Length and Branching: Capsaicin’s branched 8-methyl-6-nonenoic acid chain is essential for pungency and TRPV1 activation . EPVA and DHVA’s long-chain PUFAs eliminate pungency but retain anti-inflammatory and antioxidant activities due to ω-3 fatty acid properties . The heptanoyl chain in N-heptanoyl-, acetate may reduce receptor binding affinity compared to capsaicin but improve solubility over longer-chain derivatives.

Functional Group Modifications: Acetylation of the phenolic hydroxyl group in N-heptanoyl-, acetate likely enhances metabolic stability by protecting against glucuronidation or sulfation, a common pathway for vanillylamine excretion . In contrast, capsaicin’s free hydroxyl group is critical for hydrogen bonding with TRPV1, explaining its pungency .

Biosynthetic and Synthetic Pathways: Capsaicin is biosynthesized via condensation of vanillylamine and 8-methyl-nonenoic acid by capsaicin synthase (CS) . Synthetic derivatives like EPVA, DHVA, and N-heptanoyl-, acetate are typically produced by reacting vanillylamine with acyl chlorides (e.g., eicosapentaenoyl chloride) under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.